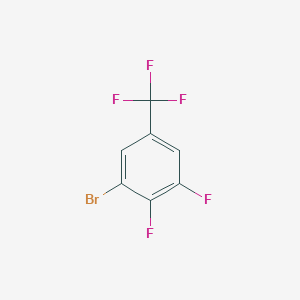

3-Bromo-4,5-difluorobenzotrifluoride

Übersicht

Beschreibung

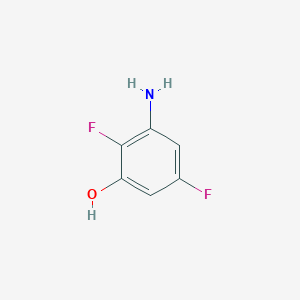

3-Bromo-4,5-difluorobenzotrifluoride is a chemical compound with the molecular formula C7H2BrF5 . It is a derivative of benzene, where one of the hydrogen atoms has been replaced by a bromine atom and two others by fluorine atoms, and the remaining hydrogen atoms are replaced by a trifluoromethyl group .

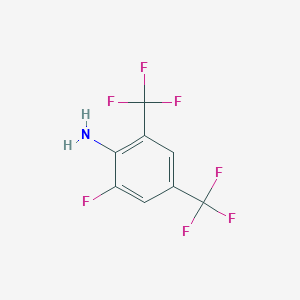

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a bromine atom attached at the 3rd position, fluorine atoms attached at the 4th and 5th positions, and a trifluoromethyl group attached at the 1st position .Wissenschaftliche Forschungsanwendungen

Organometallic Methodology and Halogen Migration

One significant application of 3-Bromo-4,5-difluorobenzotrifluoride derivatives in scientific research involves organometallic methodologies for selective conversion into various benzoic acids. The research by Schlosser et al. (2003) demonstrates the use of 1,3-difluorobenzene, closely related to this compound, to selectively produce benzoic acids and bromobenzoic acids containing homovicinal fluorine atoms. This work highlights the regioflexible substitution, showcasing a sophisticated approach involving deprotonation-triggered halogen migration and electrophilic substitution to access various structurally complex compounds (Schlosser & Heiss, 2003).

Steric Effects in Chemical Reactions

Further research by Schlosser et al. (2006) explores the steric effects imparted by the trifluoromethyl group in chemical reactions. The study reveals how the trifluoromethyl group acts as both an emitter and transmitter of steric pressure, affecting the reactivity and regioselectivity of metalation reactions. This work underscores the intricate balance between steric and electronic influences in determining the outcome of complex organic transformations (Schlosser et al., 2006).

Photodynamic Therapy Applications

In the realm of medical research, derivatives of this compound have been utilized in the synthesis of new zinc phthalocyanine compounds. Pişkin et al. (2020) synthesized compounds with high singlet oxygen quantum yields, demonstrating significant potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment. This research highlights the critical role of these derivatives in developing new therapeutic agents capable of generating reactive oxygen species for targeted cancer cell destruction (Pişkin, Canpolat, & Öztürk, 2020).

Supramolecular Chemistry

Varughese and Pedireddi (2006) investigated the molecular recognition properties of 3,5-dihydroxybenzoic acid and its bromo derivative with various N-donor compounds. Their study illustrates the importance of subtle differences in recognition patterns, leading to the formation of supramolecular assemblies with potential applications in the design of new materials and sensors. This research underscores the versatility of this compound derivatives in constructing elaborate molecular architectures through non-covalent interactions (Varughese & Pedireddi, 2006).

Safety and Hazards

3-Bromo-4,5-difluorobenzotrifluoride may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Wirkmechanismus

Mode of Action

It’s worth noting that similar organoboron compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may act as a reagent, participating in the formation of carbon-carbon bonds under the influence of a palladium catalyst .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound could be involved in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the final product .

Action Environment

Environmental factors such as temperature, pH, and the presence of a catalyst can influence the action, efficacy, and stability of this compound, especially in the context of chemical reactions like the SM cross-coupling .

Eigenschaften

IUPAC Name |

1-bromo-2,3-difluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXGXAKANXIUDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

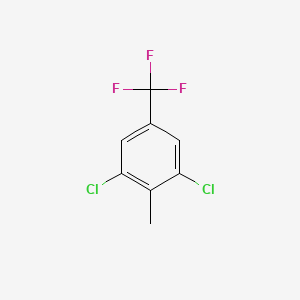

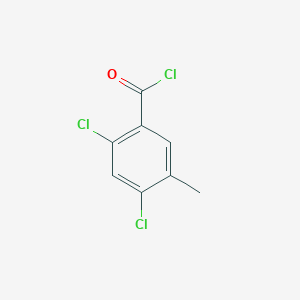

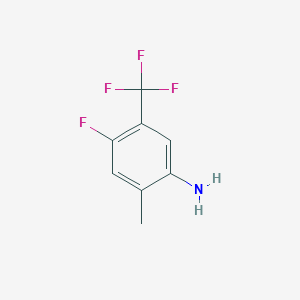

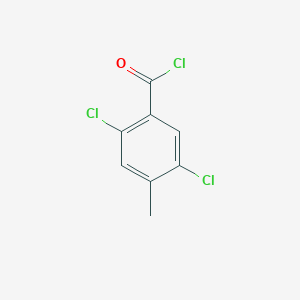

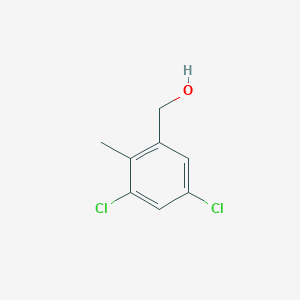

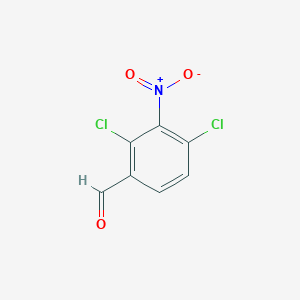

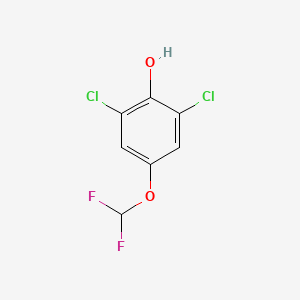

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.